
Bazedoxifene acetate
Overview
Description
Bazedoxifene acetate is a third-generation selective estrogen receptor modulator (SERM) used primarily for the prevention and treatment of postmenopausal osteoporosis. It is also being studied for its potential in treating certain types of cancer, such as breast and pancreatic cancer . This compound functions by binding to estrogen receptors, exhibiting both agonistic and antagonistic effects depending on the tissue type .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bazedoxifene acetate involves several steps. One method includes the reaction of a compound represented by a specific formula with ammonium formate or cyclohexadiene in the presence of a palladium-carbon catalyst in an organic solvent . The reaction is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The product is then filtered, washed, and treated with acetic acid to yield this compound .
Another method involves the preparation of an intermediate compound, which is then converted to this compound using mild reaction conditions that avoid high-pressure hydrogenation . This method is advantageous for industrial production due to its simplicity and safety .
Industrial Production Methods
The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing yield, safety, and cost-effectiveness. The use of recyclable solvents and mild reaction conditions makes the process environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bazedoxifene acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium-carbon catalysts, ammonium formate, cyclohexadiene, and acetic acid . Reaction conditions are generally mild, avoiding high pressures and temperatures to ensure safety and efficiency .
Major Products
The major product formed from these reactions is this compound itself, which is obtained in high purity and yield through careful control of reaction conditions and purification steps .
Scientific Research Applications
Bazedoxifene acetate has a wide range of scientific research applications:
Biology: Investigated for its effects on cellular processes, including cell proliferation and differentiation.
Medicine: Primarily used for the prevention and treatment of postmenopausal osteoporosis. .
Mechanism of Action
Bazedoxifene acetate exerts its effects by binding to estrogen receptors, acting as both an agonist and antagonist depending on the tissue type . In bone tissue, it acts as an agonist, promoting bone density and strength. In breast and uterine tissues, it acts as an antagonist, inhibiting cell proliferation and reducing the risk of cancer . The molecular targets include estrogen receptor-α, and the pathways involved are related to estrogen signaling and gene transcription .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: Another selective estrogen receptor modulator used for the prevention and treatment of osteoporosis and breast cancer.
Tamoxifen: A selective estrogen receptor modulator used primarily for the treatment of breast cancer.
Ospemifene: Used for the treatment of dyspareunia and other symptoms of vulvar and vaginal atrophy.
Uniqueness
Bazedoxifene acetate is unique in its ability to act as both an agonist and antagonist in different tissues, providing targeted therapeutic effects with fewer side effects compared to other selective estrogen receptor modulators . Its improved selectivity and safety profile make it a promising candidate for further research and clinical applications .
Biological Activity
Bazedoxifene acetate (BZA) is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis and breast cancer. This article explores the biological activity of BZA, focusing on its mechanisms of action, effects on various tissues, and relevant research findings.
This compound acts by selectively binding to estrogen receptors (ERs), particularly ER-alpha, exhibiting both agonistic and antagonistic properties depending on the tissue context. The compound has a high affinity for ER-alpha with an IC50 of 26 nM, comparable to that of raloxifene . Notably, BZA does not promote the proliferation of MCF-7 breast cancer cells but effectively inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM . This selective activity makes BZA a promising candidate for conditions where estrogenic effects are desired in bone tissue but not in breast or uterine tissues.
Effects on Bone Health
Bazedoxifene has been shown to enhance bone mineral density (BMD) and improve bone strength in preclinical models. In ovariectomized rats, a common model for postmenopausal osteoporosis, BZA administration resulted in significant increases in BMD after six weeks compared to control groups . Additionally, BZA demonstrated superior compressive strength in bone samples from the lumbar vertebrae compared to those from untreated ovariectomized rats .
Impact on Uterine and Breast Tissue
Research indicates that BZA has a favorable profile with respect to uterine health. In studies involving immature rat models, BZA administration led to less uterine weight gain compared to treatments with ethinyl estradiol or raloxifene . Histological evaluations revealed that BZA coadministration reduced endometrial cell hypertrophy induced by raloxifene, suggesting a protective effect against estrogen-induced hyperplasia in the uterus .
Moreover, BZA's antiestrogenic properties have been highlighted in studies involving breast cancer models. It has been shown to function as a pure ER-alpha antagonist, inhibiting the growth of both tamoxifen-sensitive and resistant breast tumor xenografts . This unique mechanism includes inducing conformational changes in ER-alpha that lead to its degradation, although this activity is not essential for its antiestrogenic efficacy .
Clinical Implications and Case Studies
Bazedoxifene has been evaluated in clinical settings for its effectiveness in managing osteoporosis and its potential role in breast cancer therapy. A notable study involved 95 ovariectomized cynomolgus macaques treated with BZA alone or in combination with conjugated equine estrogens (CEE). The results indicated that BZA significantly reduced epithelial density and proliferation markers compared to CEE alone, reinforcing its role as a safer alternative for hormone replacement therapy .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the selective estrogen receptor modulation (SERM) activity of bazedoxifene acetate in preclinical models?
- Methodological Answer : To assess SERM activity, use in vitro competitive binding assays with ERα/β isoforms, measuring IC50 values via fluorescence polarization or radioligand displacement. For functional antagonism, employ MCF-7 cell proliferation assays: this compound (0.1–10 nM) inhibits 17β-estradiol-induced proliferation . In vivo, utilize ovariectomized rat models to evaluate bone mineral density (BMD) improvements (e.g., 5 mg/kg/day oral dosing for 6 weeks) while monitoring uterine weight to confirm tissue selectivity. Histological analysis of endometrial luminal epithelium and myometrial hypertrophy can further validate uterine safety .
Q. How should researchers standardize dosing and stability protocols for this compound in cell-based and animal studies?
- Methodological Answer : For in vitro studies, dissolve this compound in DMSO (stock concentration ≤20 mM) and use working concentrations of 5–20 μM, ensuring DMSO does not exceed 0.1% in media . In animal models (e.g., Capan-1 xenografts), administer 5 mg/kg via oral gavage daily, with pharmacokinetic validation (Cmax ~3.2 ng/mL, AUC ~45 ng·h/mL in humans ). Store the compound at –20°C in desiccated conditions to maintain ≥98% purity over three years. Pre-dose centrifugation (10,000×g, 5 min) prevents particle aggregation .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s dual mechanisms (ER modulation vs. GP130/STAT3 inhibition) in cancer models?
- Methodological Answer : To dissect dual pathways, use SPR (surface plasmon resonance) to quantify binding affinities (e.g., KD = 182.7 µM for GP130 vs. IC50 = 26 nM for ERα ). In IL-6-dependent cancer lines (e.g., DS-1 cells), pre-treat with IL-6 (10 ng/mL) and assess proliferation inhibition via bazedoxifene (1–20 µM). Compare results to ER-negative models to isolate GP130 effects. Co-immunoprecipitation can confirm disruption of IL-6/GP130 complexes . For translational relevance, validate findings in patient-derived xenografts with ER/GP130 co-expression profiling .
Q. What statistical approaches are optimal for analyzing non-linear relationships between this compound-induced BMD changes and fracture risk reduction?
- Methodological Answer : Apply Bayesian path analysis to model causal pathways, incorporating baseline covariates (age, BMI) and post-treatment confounders. In a 3-year trial, 40% of fracture risk reduction was mediated via BMD improvements, with region-specific variability (e.g., lumbar vs. femoral sites). Use Markov chain Monte Carlo (MCMC) simulations to estimate indirect effects, adjusting for unmeasured confounders. Counterfactual analysis can quantify the difference in fracture incidence under treated vs. placebo BMD values .
Q. How should discrepancies between preclinical uterine safety data and clinical observations be addressed in translational studies?
- Methodological Answer : Preclinical models may underestimate endometrial responses due to species-specific ER dynamics. In phase III trials, compare endometrial hyperplasia rates (≤1% with bazedoxifene vs. 2–3% with raloxifene ) and use transvaginal ultrasound to monitor endometrial thickness. Incorporate ex vivo human endometrial tissue cultures treated with bazedoxifene (1–100 nM) to assess epithelial proliferation (Ki-67 staining) and contrast with rodent data .
Q. What strategies optimize the design of combination therapies using this compound and chemotherapeutic agents (e.g., paclitaxel) in ovarian cancer?
- Methodological Answer : Use synergistic dose-response matrices (e.g., Chou-Talalay method) to identify optimal ratios. In in vivo models, co-administer bazedoxifene (10 mg/kg) with paclitaxel (15 mg/kg) weekly, monitoring tumor volume regression and EMT markers (E-cadherin, vimentin) via immunohistochemistry. Validate GP130/STAT3 inhibition (phospho-STAT3 reduction) and apoptosis (cleaved caspase-3) in residual tumors . For clinical translation, design phase Ib trials with pharmacokinetic sampling to rule out drug-drug interactions .
Properties
IUPAC Name |
acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAMQFQZMUNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048657 | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198481-33-3 | |
Record name | Bazedoxifene acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene acetate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAZEDOXIFENE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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